molecular formula C9H7Br2NO4 B8120426 Methyl 2-(dibromomethyl)-6-nitrobenzoate

Methyl 2-(dibromomethyl)-6-nitrobenzoate

Cat. No.: B8120426
M. Wt: 352.96 g/mol
InChI Key: NPEIYSBHBFHZAD-UHFFFAOYSA-N
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Description

Methyl 2-(dibromomethyl)-6-nitrobenzoate (CAS: Not explicitly provided in evidence; structurally related to compounds like 61940-21-4 and 98475-07-1) is a brominated aromatic ester with a nitro group at the 6-position and a dibromomethyl substituent at the 2-position. Its molecular formula is C₉H₇Br₂NO₄ (inferred from analogs like Methyl 2-(bromomethyl)-6-nitrobenzoate, C₉H₈BrNO₄ ), and it has a molecular weight of approximately 356.9 g/mol (calculated). This compound is structurally characterized by steric and electronic effects due to the electron-withdrawing nitro group and the bulky dibromomethyl moiety, which influence its reactivity and stability .

The dibromomethyl variant likely shares similar synthetic utility in electrophilic substitution or nucleophilic displacement reactions due to its bromine substituents .

Properties

IUPAC Name

methyl 2-(dibromomethyl)-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO4/c1-16-9(13)7-5(8(10)11)3-2-4-6(7)12(14)15/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEIYSBHBFHZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dibromomethyl)-6-nitrobenzoate typically involves the bromination of methyl 2-methyl-6-nitrobenzoate. The reaction is carried out using bromine or bromoform in the presence of a catalyst or under specific conditions to achieve the desired dibromomethyl substitution . The reaction conditions often include the use of solvents like carbon tetrachloride (CCl4) and phase-transfer catalysts to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dibromomethyl)-6-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, bromoform, hydrogen gas, and various catalysts such as palladium or platinum. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include substituted benzoates, amino derivatives, and oxidized benzoic acid derivatives

Mechanism of Action

The mechanism of action of Methyl 2-(dibromomethyl)-6-nitrobenzoate involves its interaction with molecular targets through its functional groups. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions, affecting cellular processes . These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Methyl 2-(dibromomethyl)-6-nitrobenzoate with structurally related compounds:

Compound Name CAS No. Molecular Formula Substituent(s) Key Properties/Applications Reference ID
This compound - C₉H₇Br₂NO₄ -NO₂ (6-position), -CBr₂ (2-position) High steric hindrance; potential genotoxic impurity in pharmaceuticals; reactive in nucleophilic substitutions.
Methyl 2-(bromomethyl)-6-nitrobenzoate 61940-21-4 C₉H₈BrNO₄ -NO₂ (6-position), -CH₂Br (2-position) Genotoxic impurity in lenalidomide; monitored via HPLC; molecular weight: 274.07 g/mol; stored at +5°C.
Methyl 2-(dimethylphosphonomethyl)-6-nitrobenzoate 878156-03-7 C₁₁H₁₄NO₇P -NO₂ (6-position), -CH₂P(O)(OMe)₂ (2-position) Phosphorus-containing analog; potential use in organocatalysis or agrochemicals due to phosphonate group.
Methyl 2-formyl-6-nitrobenzoate 142314-70-3 C₉H₇NO₅ -NO₂ (6-position), -CHO (2-position) Aldehyde functionality enables condensation reactions; used in synthetic intermediates.
Methyl 2-(methoxymethyl)-6-nitrobenzoate 61940-23-6 C₁₀H₁₁NO₅ -NO₂ (6-position), -CH₂OMe (2-position) Ether-linked substituent reduces electrophilicity; lower reactivity compared to brominated analogs.

Research Findings and Data

Analytical Data

  • HPLC Methods : A validated HPLC method detects brominated nitrobenzoates (e.g., 61940-21-4) at concentrations as low as 0.05 μg/mL, critical for impurity profiling in pharmaceuticals .
  • Structural Confirmation: X-ray crystallography of related compounds (e.g., 2-methoxycarbonyl-6-nitrobenzoic acid) reveals non-planar substituent orientations due to steric interactions .

Biological Activity

Methyl 2-(dibromomethyl)-6-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and two bromomethyl substituents on a benzoate structure. Its molecular formula is C₉H₈Br₂N₁O₃, with a molecular weight of 303.98 g/mol. The presence of both bromine and nitro groups allows for diverse chemical reactivity, making it a versatile compound in organic synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzoates have shown activity against Mycobacterium tuberculosis , with certain structures demonstrating improved efficacy compared to their parent compounds . The nitro group is often implicated in the mechanism of action, facilitating the generation of reactive intermediates that can disrupt microbial cell functions.

Genotoxicity

This compound has been identified as a genotoxic impurity in pharmaceutical formulations. A case study highlighted its detection at sub-ppm levels using advanced analytical techniques such as HPLC and LC-MS . The Ames test confirmed its genotoxic potential, indicating that exposure could lead to DNA damage.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophiles, attracting nucleophiles and forming new bonds. Additionally, the nitro group can be reduced to an amino group under certain conditions, altering the compound's electronic properties and enhancing its reactivity.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Bromination : Utilizing bromine or brominating agents to introduce bromomethyl groups onto the aromatic ring.
  • Nitration : Employing nitrating agents to introduce the nitro group at the desired position on the benzoate structure.

Analytical Method Development

A significant study focused on developing a sensitive analytical method for detecting this compound in pharmaceutical products. The method demonstrated high sensitivity with a detection limit of 1 ng/mL and good linearity across a range of concentrations . This study underscores the importance of monitoring genotoxic impurities in drug development.

Antimycobacterial Activity

Another investigation explored the antimycobacterial activity of various nitrobenzoate derivatives, including this compound. Results indicated that compounds with nitro substitutions exhibited enhanced activity against M. tuberculosis , suggesting their potential as lead compounds for developing new antitubercular agents .

Summary Table of Biological Activities

Activity Type Details
AntimicrobialSignificant activity against M. tuberculosis; potential for drug development
GenotoxicityConfirmed by Ames test; detected as impurity in pharmaceuticals
Mechanism of ActionNucleophilic substitution; reduction of nitro group enhances reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(dibromomethyl)-6-nitrobenzoate
Reactant of Route 2
Methyl 2-(dibromomethyl)-6-nitrobenzoate

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